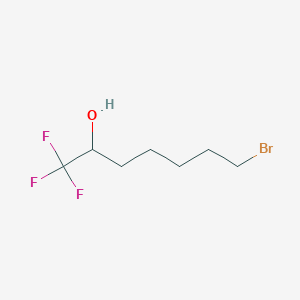

7-Bromo-1,1,1-trifluoroheptan-2-OL

Overview

Description

7-Bromo-1,1,1-trifluoroheptan-2-OL is a useful research compound. Its molecular formula is C7H12BrF3O and its molecular weight is 249.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis

7-Bromo-1,1,1-trifluoroheptan-2-OL is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing complex organic molecules.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Formation of Fluorinated Compounds : The trifluoromethyl group enhances the reactivity of the compound, facilitating the synthesis of fluorinated derivatives which are crucial in pharmaceuticals and agrochemicals .

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials such as ion-exchange membranes and polymer composites.

Case Study: Ion-Exchange Membranes

Recent studies have investigated the use of this compound in fabricating ion-exchange membranes. These membranes are essential for applications in electrochemical cells and water treatment processes. The incorporation of brominated compounds has been shown to enhance membrane performance by improving ion conductivity and selectivity .

The versatility of this compound has been highlighted in various research articles:

- Organic Synthesis Studies : Research indicates that this compound serves as a vital building block for synthesizing complex organic molecules that have pharmaceutical relevance .

- Membrane Technology : Investigations into ion-exchange membranes have shown that integrating brominated compounds leads to enhanced electrochemical properties, which are critical for improving the efficiency of energy conversion devices .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the seventh carbon undergoes nucleophilic substitution (SN2) under basic conditions. This reaction is critical for introducing new functional groups or extending carbon chains.

Oxidation and Reduction Pathways

The hydroxyl group at the second carbon participates in redox reactions:

Oxidation

Controlled oxidation converts the alcohol to a ketone, though the trifluoromethyl group inhibits over-oxidation:

This ketone derivative (CAS 647831-24-1) is a key intermediate in Friedel-Crafts acylations .

Reduction

The compound resists reduction at the trifluoromethyl group but reduces at the ketone stage (if oxidized first) using NaBH₄ or LiAlH₄.

Polymerization and Crosslinking

The compound’s bromoalkyl chain enables its incorporation into polymer backbones. A notable application involves:

Friedel-Crafts Alkylation

Reacting with aromatic hydrocarbons (e.g., p-terphenyl) in the presence of trifluoromethanesulfonic acid (TFSA):

This reaction forms a precursor for anion-exchange membranes used in electrochemical devices .

Quaternary Ammonium Functionalization

p-TPBr undergoes nucleophilic substitution with trimethylamine:

The product exhibits enhanced ionic conductivity (≥120 mS cm⁻¹ at 80°C) in alkaline fuel cells .

Hydrolysis and Stability

This diol is a building block for fluorinated polyesters.

Comparative Reactivity Table

| Functional Group | Reactivity | Influence of CF₃ |

|---|---|---|

| C-Br | High (SN2 susceptibility) | Minimal steric/electronic effects |

| -OH | Moderate (hydrogen bonding) | Electron-withdrawing effect stabilizes conjugate base |

| CF₃ | Inert under standard conditions | Enhances thermal/oxidative stability |

Mechanistic Insights

-

Acylation-Hydrolysis Synthesis : The compound is synthesized via acylation of 6-bromohexanoyl chloride with trifluoroacetic anhydride, followed by hydrolysis. The CF₃ group stabilizes the intermediate acylated species, directing regioselectivity .

-

Electrophilic Aromatic Substitution : In polymer synthesis, the ketone derivative acts as an electrophile, reacting with electron-rich aromatics in TFSA-mediated Friedel-Crafts reactions .

Properties

CAS No. |

928211-20-5 |

|---|---|

Molecular Formula |

C7H12BrF3O |

Molecular Weight |

249.07 g/mol |

IUPAC Name |

7-bromo-1,1,1-trifluoroheptan-2-ol |

InChI |

InChI=1S/C7H12BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h6,12H,1-5H2 |

InChI Key |

FXCSAUJFOKTZGC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(C(F)(F)F)O)CCBr |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.